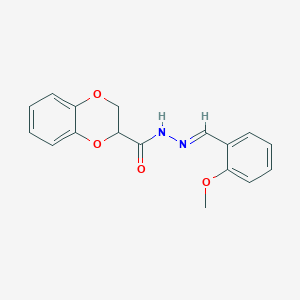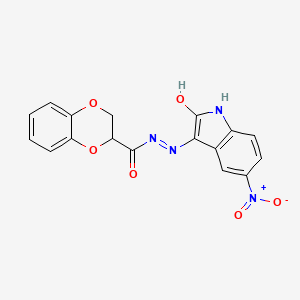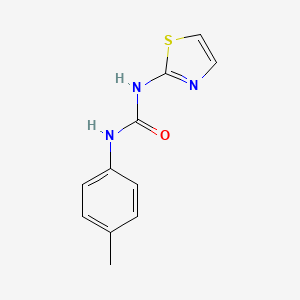![molecular formula C13H11N5O5 B3833649 N-{4-[(3,5-dinitro-2-pyridinyl)amino]phenyl}acetamide](/img/structure/B3833649.png)
N-{4-[(3,5-dinitro-2-pyridinyl)amino]phenyl}acetamide
説明
N-{4-[(3,5-dinitro-2-pyridinyl)amino]phenyl}acetamide, commonly known as DPA, is a chemical compound that has gained significant attention in scientific research due to its various biological properties. DPA is a synthetic compound that belongs to the family of nitroaromatic compounds and has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental sciences.
作用機序
The mechanism of action of DPA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. DPA has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
DPA has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that DPA inhibits the growth of various cancer cell lines and exhibits anti-inflammatory and antimicrobial properties. In vivo studies have shown that DPA exhibits antitumor activity in animal models of cancer. DPA has also been shown to regulate plant growth and development and exhibit insecticidal and fungicidal properties.
実験室実験の利点と制限
One of the major advantages of using DPA in lab experiments is its broad spectrum of biological activities. DPA exhibits antitumor, anti-inflammatory, antimicrobial, insecticidal, and fungicidal properties, making it a versatile compound for various research applications. However, one of the limitations of using DPA in lab experiments is its potential toxicity. DPA has been shown to exhibit cytotoxic and genotoxic effects in some cell lines, and its safety profile needs to be further evaluated.
将来の方向性
There are several future directions for the research on DPA. One of the potential applications of DPA is in the development of novel anticancer drugs. DPA has been shown to exhibit antitumor activity in various animal models of cancer, and further studies are needed to evaluate its potential as a therapeutic agent. Another potential application of DPA is in agriculture, where it can be used as a plant growth regulator and pesticide. Further studies are needed to evaluate its efficacy and safety in different crops and environments. Additionally, DPA can be used as a marker for the detection of explosives and pollutants in soil and water, and further studies are needed to optimize its detection sensitivity and specificity.
Conclusion:
In conclusion, DPA is a synthetic compound that has gained significant attention in scientific research due to its various biological properties. DPA exhibits antitumor, anti-inflammatory, antimicrobial, insecticidal, and fungicidal properties, making it a versatile compound for various research applications. The synthesis of DPA involves the reaction of 3,5-dinitropyridine with 4-aminophenylacetic acid in the presence of a suitable catalyst. The mechanism of action of DPA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DPA has several advantages and limitations for lab experiments, and further studies are needed to evaluate its potential applications in medicine, agriculture, and environmental sciences.
科学的研究の応用
DPA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental sciences. In medicine, DPA has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial properties. In agriculture, DPA has been used as a plant growth regulator and pesticide. In environmental sciences, DPA has been used as a marker for the detection of explosives and pollutants in soil and water.
特性
IUPAC Name |
N-[4-[(3,5-dinitropyridin-2-yl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O5/c1-8(19)15-9-2-4-10(5-3-9)16-13-12(18(22)23)6-11(7-14-13)17(20)21/h2-7H,1H3,(H,14,16)(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGDRKJMBQVMNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(3,5-dinitropyridin-2-yl)amino]phenyl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N'-[(5-nitro-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B3833601.png)
![N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B3833605.png)
![N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B3833609.png)
![N'-{[3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazol-4-yl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B3833613.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B3833616.png)
![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B3833623.png)


![2-furaldehyde O-{[(3,4-dichlorophenyl)amino]carbonyl}oxime](/img/structure/B3833653.png)
![benzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime](/img/structure/B3833661.png)
![4-nitrobenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3833663.png)
